molecular formula C14H15NO3 B6056314 1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone

Cat. No.: B6056314
M. Wt: 245.27 g/mol
InChI Key: OZLJODMMSTYIJU-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and an iminocyclopentenyl group

Preparation Methods

The synthesis of 1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxyacetophenone with appropriate reagents to introduce the iminocyclopentenyl group. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. .

Scientific Research Applications

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The iminocyclopentenyl group may also contribute to its activity by stabilizing the compound’s structure and enhancing its interaction with target molecules .

Comparison with Similar Compounds

1-[2-Hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-hydroxy-5-(2-methoxyphenyl)iminocyclopenten-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(16)14-11(7-8-12(14)17)15-10-5-3-4-6-13(10)18-2/h3-6,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLJODMMSTYIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(CCC1=NC2=CC=CC=C2OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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